4-Morpholinopyridin-3-amine chemical properties and structure
4-Morpholinopyridin-3-amine chemical properties and structure
An In-Depth Technical Guide to 4-Morpholinopyridin-3-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic profiles. Among the vast array of heterocyclic compounds, aminopyridines serve as privileged structures, offering a versatile platform for constructing molecules with significant biological activity. When combined with a morpholine moiety—a group renowned for its ability to enhance aqueous solubility and metabolic stability—the resulting scaffold becomes a powerful tool for medicinal chemists.
This technical guide provides a comprehensive overview of 4-Morpholinopyridin-3-amine, a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its core chemical and structural characteristics, provide a detailed synthesis protocol with underlying scientific rationale, and explore its application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic and medicinal chemistry programs.
Section 1: Core Chemical & Structural Characteristics
A thorough understanding of the fundamental properties of a chemical entity is the foundation of its effective application. This section details the structural, physicochemical, and spectroscopic profile of 4-Morpholinopyridin-3-amine.
Molecular Structure
4-Morpholinopyridin-3-amine, with the chemical formula C₉H₁₃N₃O, features a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 4-position with a morpholine ring. The morpholine ring is attached via its nitrogen atom. This arrangement of a nucleophilic primary amine adjacent to the sterically and electronically influential morpholine group dictates its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
The integration of the polar amine group and the hydrogen-bond accepting morpholine ring confers specific physicochemical properties crucial for its handling and application in drug synthesis.
| Property | Value | Source |
| CAS Number | 90648-26-3 | [1] |
| Molecular Formula | C₉H₁₃N₃O | [1] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Appearance | Solid (form may vary) | [3] |
| Topological Polar Surface Area | 51.4 Ų | [2] |
| XLogP3-AA | 0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
Note: Some properties are computationally derived and serve as estimates.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The key expected signals for 4-Morpholinopyridin-3-amine are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (~7.0-8.5 ppm). The protons of the morpholine ring will appear as two multiplets in the upfield region (~3.0-4.0 ppm), corresponding to the -CH₂-N and -CH₂-O groups. The primary amine protons (-NH₂) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[4]
-
¹³C NMR: The carbon spectrum will display signals for the five distinct carbons of the pyridine ring and the two unique carbons of the morpholine ring.
-
IR Spectroscopy: The infrared spectrum will feature characteristic stretching vibrations for the N-H bonds of the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[4] C-N and C-O stretching vibrations from the morpholine and pyridine rings will also be present.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound (179.1059 g/mol ).[2]
Section 2: Synthesis and Characterization
The synthesis of 4-Morpholinopyridin-3-amine can be achieved through several routes. Below, we present a representative protocol based on nucleophilic aromatic substitution, a common and reliable method for constructing such scaffolds.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The chosen strategy involves the displacement of a suitable leaving group (e.g., a halide) from the 4-position of a pyridine ring by morpholine. This is a well-established transformation in heterocyclic chemistry. The primary amine at the 3-position is either present on the starting material or introduced in a subsequent step. A common precursor would be a 3-nitro-4-halopyridine, where the nitro group can be subsequently reduced to the desired amine.
Rationale: Using a 4-halopyridine precursor allows for a direct and efficient SₙAr reaction with morpholine. Morpholine is an excellent nucleophile for this type of reaction. The subsequent reduction of a nitro group is a high-yielding and clean transformation, typically achieved via catalytic hydrogenation.
Detailed Experimental Protocol: Synthesis from 4-Chloro-3-nitropyridine
This two-step protocol provides a reliable method for the laboratory-scale preparation of 4-Morpholinopyridin-3-amine.
Step 1: Synthesis of 4-(4-Morpholinyl)-3-nitropyridine
-
Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(4-morpholinyl)-3-nitropyridine.
Step 2: Reduction to 4-Morpholinopyridin-3-amine
-
Reaction Setup: Dissolve the 4-(4-morpholinyl)-3-nitropyridine (1.0 eq) from the previous step in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-Morpholinopyridin-3-amine, which can be further purified by recrystallization if necessary.
Post-Synthesis Characterization Workflow
A rigorous workflow is essential to validate the identity, purity, and structure of the final compound.
Caption: Workflow for purification and structural validation.
Section 3: Role as a Medicinal Chemistry Scaffold
The true value of 4-Morpholinopyridin-3-amine lies in its utility as a versatile building block for creating complex molecules with therapeutic potential.
Chemical Reactivity and Derivatization
The primary amine at the 3-position is a key handle for derivatization. It can readily undergo a variety of reactions, including:
-
Amide bond formation: Coupling with carboxylic acids or acyl chlorides to form amides.
-
Sulfonamide formation: Reacting with sulfonyl chlorides.
-
Urea formation: Reacting with isocyanates.
-
Buchwald-Hartwig or Ullmann coupling: Participating in cross-coupling reactions to form more complex biaryl systems.
This reactivity allows chemists to append a wide range of functional groups and build molecular diversity to optimize pharmacological properties.
The Morpholine Moiety: A Pharmacokinetic Enhancer
The morpholine ring is a "pharmacokinetic-friendly" group frequently incorporated into drug candidates.[5] Its presence generally confers several advantages:
-
Increased Aqueous Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can improve the solubility of the parent molecule.[5]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.
-
Favorable Physicochemical Profile: It often helps to maintain a desirable balance of lipophilicity and polarity, which is crucial for membrane permeability and overall drug-like properties.
Therapeutic Applications and Target Classes
Derivatives containing the morpholine-aminopyridine core have shown significant promise in various therapeutic areas, particularly in oncology and inflammation. The scaffold is frequently found in inhibitors of protein kinases, which are critical regulators of cellular processes.[6][7][8]
-
PI3K/mTOR Inhibitors: Many potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways incorporate this scaffold.[6][8] These pathways are often dysregulated in cancer, making them prime targets for therapeutic intervention.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: The scaffold has been used to develop irreversible inhibitors of BTK, a key enzyme in B-cell signaling, for treating hematological cancers and autoimmune diseases.[7]
-
Adenosine Kinase Inhibitors: Novel, non-nucleoside inhibitors of adenosine kinase, with potential applications in pain and inflammation, have been developed using this core structure.[9]
Section 4: Case Study: Inhibition of the PI3K/Akt/mTOR Pathway
To illustrate the practical application of this scaffold, we examine its role in designing inhibitors for the PI3K/Akt/mTOR signaling pathway, a central node in cancer cell growth and survival.
Mechanism of Action
In many PI3K inhibitors, the aminopyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The morpholine group is often directed towards the solvent-exposed region of the active site, where it enhances solubility and fine-tunes the compound's fit. The rest of the molecule can be elaborated from the 3-amino position to achieve potency and selectivity for specific kinase isoforms.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR pathway and the point of intervention by inhibitors derived from the 4-Morpholinopyridin-3-amine scaffold.
Caption: Inhibition of the PI3K signaling pathway.
Conclusion
4-Morpholinopyridin-3-amine is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its combination of a reactive handle for diversification and a pharmacokinetic-enhancing morpholine group makes it an exceptionally valuable building block. As demonstrated by its successful incorporation into numerous clinical and preclinical drug candidates, particularly kinase inhibitors, this compound provides a robust and reliable starting point for the development of next-generation targeted therapies. A comprehensive understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to innovate in the field of drug discovery.
References
- PubChem. (n.d.). 4-(1-Morpholin-4-ylethyl)pyridin-3-amine. National Center for Biotechnology Information.
-
Patel, K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure, 1256, 132529. Available at: [Link]
-
Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. Available at: [Link]
-
Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 268–279. Available at: [Link]
-
Yurttaş, L., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 153–161. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
- PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. National Center for Biotechnology Information.
- Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Wang, A., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Journal of Medicinal Chemistry, 60(7), 2925–2943. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Citti, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(11), 2659. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
- Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate.
- Echemi. (n.d.). 3-Amino-6-(4-morpholino)pyridine.
- CymitQuimica. (n.d.). 4-Morpholinopyridin-3-amine.
-
PubChem. (n.d.). 3-Amino-2-morpholin-4-ylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
-
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information.
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
Czéh, B. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Neural Regeneration Research, 14(7), 1161–1162. Available at: [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3072–3107. Available at: [Link]
-
Clamor, C., et al. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 31(4), 454–473. Available at: [Link]
- Pharmaffiliates. (n.d.). 1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one.
- Sunway Pharm Ltd. (n.d.). 4-Morpholinopyridin-3-amine.
- PubChem. (n.d.). 4-Fluoropyridin-3-amine. National Center for Biotechnology Information.
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3072–3107. Available at: [Link]
-
Togue, G. F. D., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 4(10), e00868. Available at: [Link]
Sources
- 1. 4-Morpholinopyridin-3-amine - CAS:90648-26-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3-Amino-2-morpholin-4-ylpyridine | C9H13N3O | CID 2776573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Morpholinopyridin-3-amine | 52023-68-4 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
